CytoRed

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

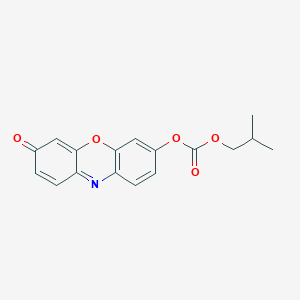

2-methylpropyl (7-oxophenoxazin-3-yl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5/c1-10(2)9-21-17(20)22-12-4-6-14-16(8-12)23-15-7-11(19)3-5-13(15)18-14/h3-8,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVDFSVVDUVHHKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)OC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399616 | |

| Record name | 7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251292-24-7 | |

| Record name | 7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of CytoRed Staining: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of CytoRed, a fluorescent probe for live-cell imaging. We will delve into the core mechanism of this compound staining, present its photophysical properties in a comparative context, and provide detailed experimental protocols for its use in fluorescence microscopy and flow cytometry. Furthermore, we will explore its application in the study of cellular signaling pathways, specifically oxidative stress and apoptosis, supported by visual diagrams to elucidate these complex processes.

The Fundamental Mechanism of this compound Staining

This compound is a cell-permeable stain that is intrinsically non-fluorescent. Its chemical name is 7-Isobutyloxycarbonyloxy-3H-phenoxazin-3-one.[1] The staining mechanism relies on the enzymatic activity of viable cells. Upon crossing the cell membrane, the non-fluorescent this compound molecule is hydrolyzed by intracellular esterases. This enzymatic cleavage removes the isobutyloxycarbonyl group, converting this compound into the highly fluorescent compound, resorufin.[1] This process ensures that only metabolically active, viable cells with intact cell membranes will fluoresce, as they retain the necessary esterase activity and can sequester the resulting resorufin.

The fluorescent product, resorufin, has a broad absorption and emission spectrum, with an excitation maximum around 560-571 nm and an emission maximum in the range of 584-590 nm.[1] This positions its fluorescence in the red region of the visible spectrum, making it compatible with standard filter sets for rhodamine and other red fluorescent probes.

The following diagram illustrates the activation mechanism of this compound within a viable cell:

Quantitative Data and Comparative Analysis

For researchers selecting a fluorescent probe, understanding its photophysical properties is paramount. The following table summarizes the key characteristics of resorufin, the fluorescent product of this compound, and compares it with other common live-cell stains.

| Property | This compound (Resorufin) | Calcein-AM (Calcein) | BCECF-AM (BCECF) |

| Excitation Max (nm) | ~560-571[1] | ~494 | ~505 (pH-dependent)[1] |

| Emission Max (nm) | ~584-590[1] | ~517 | ~524-535 (pH-dependent)[1][2] |

| Fluorescent Color | Red | Green | Green |

| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | 73,000 (at 572 nm) | ~80,000 | ~75,000 |

| Quantum Yield (Φ) | ~0.75 (at pH > 7.5) | ~0.8 | ~0.4 |

| Cell Permeability | Yes (as this compound) | Yes (as Calcein-AM) | Yes (as BCECF-AM)[2] |

| Staining Principle | Esterase cleavage[1] | Esterase cleavage | Esterase cleavage[2] |

| pKa | ~7.9 | N/A | ~6.97-7.0[1] |

Note: The quantum yield and extinction coefficient for resorufin are reported under specific buffer conditions and may vary depending on the cellular environment.

Experimental Protocols

General Protocol for Live-Cell Staining with this compound for Fluorescence Microscopy

This protocol provides a general framework for staining adherent or suspension cells with this compound. Optimization of incubation time and dye concentration may be necessary for different cell types.

Materials:

-

This compound solution (1 mM in DMSO)

-

Culture medium or appropriate buffer (e.g., PBS, Hanks' Balanced Salt Solution)

-

Cells in culture (e.g., HeLa, Jurkat)

-

Chamber slides or appropriate imaging dishes

-

Fluorescence microscope with appropriate filter sets (e.g., for rhodamine)

Procedure:

-

Cell Preparation:

-

For adherent cells (e.g., HeLa), seed cells on chamber slides or imaging dishes and culture until they reach the desired confluency.

-

For suspension cells (e.g., Jurkat), culture cells to a density of 1x10⁵ to 1x10⁶ cells/mL.

-

-

Preparation of Staining Solution:

-

Prepare a 10 µM this compound working solution by diluting the 1 mM stock solution in pre-warmed (37°C) culture medium or buffer.[1]

-

-

Staining:

-

For adherent cells, remove the culture medium and wash the cells once with fresh, pre-warmed medium.

-

Add the 10 µM this compound staining solution to the cells.

-

For suspension cells, gently pellet the cells and resuspend them in the 10 µM this compound staining solution.

-

Incubate at 37°C for 30 to 60 minutes.[1]

-

-

Washing:

-

Remove the staining solution and wash the cells twice with fresh, pre-warmed culture medium or buffer.[1]

-

-

Imaging:

-

Observe the stained cells under a fluorescence microscope using excitation around 560 nm and emission around 590 nm.[1]

-

Optional Fixation:

-

After washing, cells can be fixed by adding a 10% formalin solution and incubating for 15-20 minutes, followed by washing with PBS.[1]

The following diagram outlines the general experimental workflow for this compound staining:

Application in Signaling Pathway Analysis

While this compound is a general live-cell stain, its mechanism of action and the properties of its fluorescent product, resorufin, allow for its application in studying specific cellular signaling pathways, particularly those involving changes in cellular metabolism and redox state.

Oxidative Stress

Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. Resorufin-based probes can be utilized to detect ROS, particularly hydrogen peroxide (H₂O₂), in the presence of horseradish peroxidase (HRP).[3] Although this compound itself does not directly react with ROS, its conversion to resorufin is dependent on the metabolic activity of the cell, which can be affected by oxidative stress. A decrease in resorufin fluorescence can indicate a loss of cell viability due to oxidative damage.

The following diagram illustrates the role of ROS in inducing oxidative stress and how resorufin-based assays can be used in its detection:

Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of enzymatic reactions. A key feature of apoptosis is the maintenance of cell membrane integrity during the early stages. Since this compound staining relies on both an intact membrane for dye retention and active esterases, it can be used to distinguish between viable and apoptotic/necrotic cells. Furthermore, resazurin (a compound closely related to this compound) reduction to resorufin is linked to mitochondrial metabolic activity.[4] A decline in this activity is an early indicator of apoptosis. Therefore, a decrease or loss of this compound-induced fluorescence can be correlated with the progression of apoptosis.

The diagram below shows a simplified apoptotic pathway and the point at which this compound staining can be used for assessment:

Troubleshooting Common Issues

Effective live-cell imaging requires careful optimization and troubleshooting. Below are some common issues encountered during this compound staining and their potential solutions.

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or Weak Signal | - Inactive esterases in cells.- Cell death.- Incorrect filter sets.- Photobleaching. | - Use a positive control cell line known to have high esterase activity.- Ensure cells are viable before and during the experiment.- Verify that the microscope's filter sets match the excitation and emission spectra of resorufin.- Minimize exposure to excitation light. |

| High Background | - Incomplete removal of staining solution.- Autofluorescence of cells or medium.- Dye precipitation. | - Ensure thorough washing after the incubation step.- Use phenol red-free medium for imaging.- Image an unstained control to assess autofluorescence.- Ensure the this compound working solution is properly dissolved and filtered if necessary. |

| Uneven Staining | - Uneven cell density.- Inconsistent dye concentration. | - Ensure a single-cell suspension for suspension cultures and even seeding for adherent cells.- Mix the staining solution thoroughly before adding to the cells. |

| Cell Toxicity | - Prolonged incubation with the dye.- High dye concentration. | - Optimize incubation time; shorter times may be sufficient for some cell types.- Perform a concentration titration to find the lowest effective concentration.- Resazurin, a related compound, has shown toxicity in long-term cultures.[5] |

Conclusion

This compound offers a reliable and straightforward method for identifying viable cells based on intracellular esterase activity. Its conversion to the red-fluorescent resorufin provides a strong signal that is well-suited for fluorescence microscopy and flow cytometry. By understanding the core mechanism, quantitative properties, and optimal experimental conditions, researchers can effectively utilize this compound as a tool for assessing cell viability and exploring cellular processes such as oxidative stress and apoptosis. As with any fluorescent probe, careful optimization and appropriate controls are essential for obtaining accurate and reproducible results.

References

- 1. FluoroFinder [app.fluorofinder.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. biotium.com [biotium.com]

- 5. Toxic effects of resazurin on cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

CytoRed: A Technical Guide to its Core Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

CytoRed is a sensitive and reliable indicator for the quantitative analysis of cell viability and cytotoxicity. At its core, this compound functions as a fluorometric assay that leverages the metabolic activity of living cells. The foundational principle of the assay is the cellular reduction of a non-fluorescent precursor to a highly fluorescent product, resorufin. This conversion is directly proportional to the number of viable, metabolically active cells, making this compound a powerful tool in diverse research areas, including drug discovery, toxicology, and basic cell biology. This guide provides an in-depth overview of the spectral properties of the this compound reporter molecule, detailed experimental protocols, and the underlying cellular mechanism.

Spectral and Photophysical Properties of the this compound Reporter (Resorufin)

The utility of this compound is intrinsically linked to the spectral characteristics of its fluorescent end-product, resorufin. Upon reduction by viable cells, the this compound reagent transforms into resorufin, a molecule with distinct excitation and emission spectra. A comprehensive understanding of these properties is crucial for accurate experimental design and data interpretation.

Table 1: Quantitative Spectroscopic Data for Resorufin

| Property | Value | Notes |

| Peak Excitation | 563 - 571 nm[1][2] | The optimal wavelength for exciting the resorufin molecule. |

| Peak Emission | 584 - 590 nm[2][3] | The wavelength at which the maximum fluorescence intensity is emitted. |

| Molar Extinction Coefficient (ε) | 65,000 cm⁻¹M⁻¹ | Measured in Methanol. This value indicates the efficiency of light absorption at the peak excitation wavelength. |

| Quantum Yield (Φ) | 0.75[4] | Measured in water.[4] This represents the efficiency of converting absorbed photons into emitted fluorescent photons.[4] |

Mechanism of Action: The Cellular Reduction Pathway

The this compound assay is predicated on a straightforward and robust cellular mechanism. The non-fluorescent dye, resazurin, which is the active component of the this compound solution, is cell-permeable. Once inside the cell, it is reduced to the highly fluorescent resorufin by various intracellular enzymes, primarily mitochondrial dehydrogenases.[5] This reduction is an indicator of cellular metabolic activity and, by extension, cell viability.

Figure 1: Cellular uptake and reduction of the this compound reagent.

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in cell-based assays. It is important to note that optimal conditions, such as cell seeding density and incubation times, may vary depending on the cell type and experimental objectives.

Basic Cell Viability Assay

This protocol is designed for the straightforward assessment of cell viability in a 96-well plate format.

References

Spectral Properties of CytoRed and its Fluorescent Product Resorufin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral properties of CytoRed and its active fluorescent metabolite, resorufin. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development who utilize this reporter system in cell-based assays. This document details the core spectral characteristics, provides methodologies for key experiments, and visualizes the underlying biochemical and experimental workflows.

Introduction to this compound and Resorufin

This compound is a cell-permeable compound that, upon entering viable cells, is enzymatically converted into the highly fluorescent molecule, resorufin[1][2][3]. This conversion, primarily driven by endogenous esterases and cellular reductases, serves as a reliable indicator of metabolic activity and cell viability[4][5][6][7][8]. Resorufin itself is a well-characterized fluorophore known for its long excitation and emission wavelengths, high fluorescence quantum yield, and good photostability, making it a popular choice for various bioassays[9][10][11][12]. The transition from the non-fluorescent this compound to the intensely fluorescent resorufin provides a robust signal for quantifying cellular health.[3]

Core Signaling Pathway: Conversion of this compound to Resorufin

The fundamental principle behind this compound-based assays is the intracellular enzymatic conversion of the substrate into resorufin. This process is contingent on the metabolic activity of viable cells.

Caption: Intracellular conversion of this compound to fluorescent resorufin.

Spectral Properties

The utility of the this compound/resorufin system is defined by the distinct spectral characteristics of resorufin. While this compound itself is essentially non-fluorescent, its conversion product, resorufin, exhibits strong absorption and emission in the orange-red region of the spectrum.[3]

Quantitative Spectral Data

The following tables summarize the key quantitative spectral properties of resorufin. These values are critical for configuring instrumentation such as plate readers, fluorescence microscopes, and flow cytometers.

Table 1: Molar Extinction Coefficient of Resorufin

| Compound | Molar Extinction Coefficient (ε) | Solvent | Reference |

| Resorufin | 65,000 cm⁻¹M⁻¹ | Methanol | [13] |

| Resorufin (free base) | 73,000 cm⁻¹M⁻¹ (at 572 nm) | 0.1 M Tris-HCl, pH 8.0, 0.1 M NaCl | [14] |

Table 2: Excitation and Emission Maxima of Resorufin

| Compound | Excitation Max (λex) | Emission Max (λem) | Conditions/Solvent | Reference |

| Resorufin | 571 nm | 584 nm | Not specified | [15][16] |

| Resorufin | 570 nm | 590 nm | Physiological pH | [17] |

| Resorufin | 560 nm | 590 nm | Not specified | [1][2] |

| Resorufin | 572 nm | 583 nm | Not specified | [14] |

| Resorufin | 550 nm | 585 nm | 50 mM phosphate buffer, pH 7.7 | [14] |

| Resorufin | 563 nm | 587 nm | pH 9 | [18][19] |

Note: The precise excitation and emission maxima can vary depending on the solvent, pH, and instrumentation.

pH Dependence of Resorufin Fluorescence

The fluorescence of resorufin is pH-dependent. Its pKa is approximately 6.0, and below this pH, the absorption shifts to around 480 nm, with a marked decrease in the fluorescence quantum yield. The fluorescence lifetime of resorufin also exhibits pH sensitivity, with a significant change observed between pH 4 and 8.[20] For optimal and consistent results, it is crucial to perform assays in a well-buffered solution, typically at physiological pH (around 7.4).[17][20]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the spectral characterization and application of the this compound/resorufin system.

Protocol for Measuring Fluorescence Spectra of Resorufin

This protocol outlines the procedure for determining the excitation and emission spectra of resorufin using a spectrofluorometer.

Workflow for Fluorescence Spectrum Measurement

Caption: Workflow for measuring the fluorescence spectrum.

Methodology:

-

Instrumentation: A spectrofluorometer equipped with a light source (e.g., Xenon arc lamp), excitation and emission monochromators, a sample holder, and a detector is required.[21][22]

-

Sample Preparation: Prepare a dilute solution of resorufin in a suitable buffer (e.g., 0.1 M phosphate-buffered saline, pH 7.4). A blank sample containing only the buffer should also be prepared.

-

Instrument Setup:

-

Measurement of Excitation Spectrum:

-

Place the resorufin solution in a quartz cuvette in the sample holder.

-

Set the emission monochromator to the expected emission maximum (e.g., 585 nm).[14]

-

Scan a range of excitation wavelengths (e.g., 450-580 nm) and record the fluorescence intensity. The peak of this spectrum is the excitation maximum (λex,max).[21][23]

-

-

Measurement of Emission Spectrum:

-

Set the excitation monochromator to the determined λex,max.

-

Scan a range of emission wavelengths, starting at a wavelength slightly higher than the excitation wavelength to avoid scattering artifacts (e.g., from 575 nm to 700 nm).[22]

-

Record the fluorescence intensity at each wavelength to generate the emission spectrum. The peak represents the emission maximum (λem,max).[21][23]

-

-

Data Correction: Run a blank spectrum using the solvent alone and subtract this from the sample's spectra to correct for background fluorescence and Raman scattering.[22]

Protocol for Determining Relative Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) quantifies the efficiency of the fluorescence process. It is determined by comparing the fluorescence of the sample to a standard with a known quantum yield.[24][25]

Methodology:

-

Select a Standard: Choose a reference standard with a known quantum yield and spectral properties similar to resorufin (e.g., Rhodamine 6G).

-

Prepare Solutions: Prepare a series of solutions of both the resorufin sample and the standard at different concentrations in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept low (ideally below 0.1) to minimize inner filter effects.[24][26]

-

Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence:

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each solution. Ensure that the excitation wavelength and all instrument settings are identical for both the sample and standard measurements.[24]

-

Integrate the area under each fluorescence emission curve. This integrated intensity is proportional to the number of photons emitted.[25][27]

-

-

Data Analysis:

-

Calculate Quantum Yield: The quantum yield of the sample (Φf_sample) is calculated using the following equation:[24][25][28]

Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

Where:

-

Φf_std is the quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients from the plots.

-

n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively (if they are different).

-

Protocol for a this compound-Based Cell Viability Assay

This protocol provides a generalized workflow for assessing cell viability using this compound.

Workflow for this compound Cell Viability Assay

References

- 1. Live Cell Staining -Cellstain- this compound solution Dojindo [dojindo.com]

- 2. abnova.com [abnova.com]

- 3. researchgate.net [researchgate.net]

- 4. Resazurin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. iris.inrim.it [iris.inrim.it]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Resorufin-based responsive probes for fluorescence and colorimetric analysis - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 10. A resorufin-based fluorescence probe for visualizing biogenic amines in cells and zebrafish - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06482K [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. A resorufin-based fluorescence probe for visualizing biogenic amines in cells and zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Extinction Coefficient [Resorufin] | AAT Bioquest [aatbio.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Spectrum [Resorufin] | AAT Bioquest [aatbio.com]

- 16. FluoroFinder [app.fluorofinder.com]

- 17. Revisiting the Resazurin-Based Sensing of Cellular Viability: Widening the Application Horizon - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biotium.com [biotium.com]

- 19. Resorufin | Biosynth [biosynth.com]

- 20. researchgate.net [researchgate.net]

- 21. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]

- 22. benchchem.com [benchchem.com]

- 23. emeraldcloudlab.com [emeraldcloudlab.com]

- 24. benchchem.com [benchchem.com]

- 25. chem.uci.edu [chem.uci.edu]

- 26. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]

- 27. faculty.fortlewis.edu [faculty.fortlewis.edu]

- 28. agilent.com [agilent.com]

The Multifaceted Role of CytoRed in Modern Cell Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of cell biology research and drug discovery, the need for robust, reliable, and versatile tools to assess cellular health and function is paramount. CytoRed, a fluorogenic esterase substrate, has emerged as a powerful dye for the quantitative and qualitative analysis of viable cells. This technical guide provides an in-depth exploration of the core applications of this compound, detailing its mechanism of action, experimental protocols, and data interpretation to empower researchers in their scientific endeavors.

Core Principles and Mechanism of Action

This compound, chemically known as 7-(Isobutyloxycarbonyloxy)-3H-phenoxazin-3-one, is a cell-permeable compound that serves as a fluorogenic indicator for cell viability.[1][2] Its functionality is contingent on the enzymatic activity of intracellular esterases, which are ubiquitous in the cytoplasm of viable cells.

The mechanism is a straightforward two-step process:

-

Cellular Uptake: Being cell membrane permeable, this compound passively diffuses across the cell membrane into the cytoplasm.[2]

-

Enzymatic Conversion: Inside the cell, non-specific intracellular esterases hydrolyze the isobutoxycarbonyl group of the non-fluorescent this compound molecule. This cleavage reaction releases the highly fluorescent compound, resorufin.[1][3]

The intensity of the resulting red fluorescence is directly proportional to the number of viable cells, making it an excellent tool for quantifying cell populations.

Caption: Mechanism of this compound activation in a viable cell.

Quantitative Data Summary

For ease of reference and experimental design, the key quantitative parameters of this compound and its fluorescent product, resorufin, are summarized below.

| Parameter | Value | Notes |

| This compound CAS Number | 251292-24-7 | [4] |

| Resorufin Excitation (Ex) | ~560-573 nm | [1][5] |

| Resorufin Emission (Em) | ~585-602 nm | [1][4] |

| Stock Solution Solvent | DMSO or Ethanol (>98% purity) | [1] |

| Linear Range for Viability | 3,000 to 100,000 cells/well (96-well plate) | For HEK293 cells, corresponds to 3-100% confluency.[6] |

| Sensitivity | 2 times more sensitive than BCECF or Calcein in viability assays. | [2] |

Core Applications and Experimental Protocols

This compound's versatility lends itself to a variety of applications in cell biology, from routine cell health checks to complex, multi-parametric analyses in drug screening.

Cell Viability and Cytotoxicity Assays

The most common application of this compound is in the determination of cell viability and the assessment of cytotoxicity of compounds.

Experimental Protocol: Standard Cell Viability Assay

-

Cell Seeding: Plate cells in a 96-well microplate at a desired density (e.g., 5,000-10,000 cells/well for toxicity tests) and culture under standard conditions.[7]

-

Compound Treatment: Treat cells with the test compounds at various concentrations and incubate for the desired duration.

-

Preparation of this compound Solution: Prepare a working solution of this compound in an appropriate buffer (e.g., PBS or Hanks medium).

-

Staining: Remove the culture medium and wash the cells with buffer. Add the this compound working solution to each well and incubate at 37°C for 30 to 60 minutes.[5]

-

Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set appropriately for resorufin (Ex: ~560 nm, Em: ~590 nm).[5]

Multiplexing with Luciferase Reporter Assays

In drug discovery, it is often crucial to distinguish between a compound's specific effect on a target (e.g., a reporter gene) and its general cytotoxic effects. This compound is highly compatible with luciferase assays, allowing for sequential measurements from the same sample.[3][6]

Caption: Workflow for a this compound-luciferase multiplex assay.

Experimental Protocol: this compound-Luciferase Multiplex Assay

This protocol is adapted from a method for sequentially measuring esterase activity and luciferase activity in the same well.[3][6]

-

Cell Culture and Treatment: Plate cells stably expressing a luciferase construct in a 96-well plate and treat with compounds as required.[6][8]

-

Cell Lysis and Viability Staining: Remove the culture medium. Add this compound working solution containing a lysis agent like 1% Triton X-100.[3]

-

First Measurement (Viability): Incubate the plate at room temperature for 10 minutes. Measure the fluorescence of resorufin to determine cell viability.[3]

-

Second Measurement (Luciferase Activity): Add a D-luciferin solution to the same wells.[3]

-

Luminescence Reading: Immediately measure the bioluminescence to quantify luciferase activity.

-

Data Normalization: Normalize the luciferase signal to the this compound fluorescence signal to correct for differences in cell number.

Fluorescence Microscopy and Cell Staining

This compound serves as a simple and effective cytoplasmic stain for living cells, enabling their visualization and morphological assessment.

Experimental Protocol: Live-Cell Staining for Microscopy

-

Cell Preparation: Culture cells on a suitable imaging platform, such as chamber slides or glass-bottom dishes.[5]

-

Washing: Gently wash the cells twice with a buffered saline solution (e.g., PBS).[5]

-

Staining: Add the this compound working solution to the cells and incubate at 37°C for 15 to 30 minutes.[5]

-

Final Wash: Remove the staining solution and wash the cells twice more with the buffer.

-

Imaging: Observe the stained cells under a fluorescence microscope using appropriate filter sets for red fluorescence (e.g., rhodamine filters).[2][5]

Specialized Research Applications

The utility of this compound extends to more specialized areas of cell biology research:

-

Intercellular Contact Labeling: In co-culture systems, one cell population can be stained with this compound to distinguish it from another, facilitating the study of cell-cell interactions.[9]

-

Phagocytosis Assays: this compound has been used to label red blood cells to study erythrophagocytosis by macrophages, where an increase in fluorescence within the macrophage indicates engulfment.[10]

-

Cell Proliferation and Tracking: Similar to other vital dyes, this compound can be used to label a population of cells, with the fluorescence intensity halving with each cell division. This allows for the tracking of cell proliferation over time.

Considerations and Best Practices

To ensure accurate and reproducible results with this compound, several factors should be considered:

-

pH Sensitivity: The fluorescence of resorufin is pH-dependent, with optimal signals at neutral pH.[1] Ensure that the buffers used are at a physiological pH.

-

Cellular Efflux: Some cell types may actively export resorufin via ATP-binding cassette (ABC) transporters, which can lead to a reduction in signal over time.[1]

-

Background Fluorescence: Always include control wells with medium and this compound but without cells to determine the background fluorescence.

-

Toxicity: While generally considered to have low cytotoxicity, it is advisable to assess the potential toxicity of this compound on the specific cell type being used, especially for long-term studies.[7]

Conclusion

This compound is a robust and versatile fluorogenic probe that offers a straightforward and reliable method for assessing cell viability. Its compatibility with other assay formats, particularly luciferase-based reporter systems, makes it an invaluable tool in high-throughput screening and drug discovery for normalizing data and minimizing false-positive results. From basic cell staining to sophisticated multiplexed assays, this compound provides researchers with a powerful means to interrogate cellular function and health, thereby accelerating the pace of biological discovery and therapeutic development.

References

- 1. This compound | 251292-24-7 | Benchchem [benchchem.com]

- 2. interchim.fr [interchim.fr]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. interchim.fr [interchim.fr]

- 6. Multiplexing fluorogenic esterase-based viability assay with luciferase assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. woongbee.com [woongbee.com]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. Oxidative stress-driven enhanced iron production and scavenging through Ferroportin reorientation worsens anemia in antimony-resistant Leishmania donovani infection | PLOS Pathogens [journals.plos.org]

CytoRed for Assessing Cell Viability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the CytoRed cell viability assay, a widely utilized method for assessing cellular health and cytotoxicity. This compound is a sensitive, reliable, and versatile fluorescent assay that measures the metabolic activity of viable cells. This document details the core principles of the assay, provides extensive experimental protocols, presents comparative data, and discusses potential interferences, making it an essential resource for researchers in cell biology and drug discovery.

Core Principles and Mechanism of Action

The this compound assay is based on the reduction of the cell-permeable, non-fluorescent blue dye, resazurin, to the highly fluorescent pink compound, resorufin.[1] In viable, metabolically active cells, dehydrogenase enzymes and other reductases within the cytoplasm and mitochondria reduce resazurin to resorufin.[1][2] This conversion is an indicator of cellular metabolic capacity.[3] Non-viable cells lose this metabolic capability and therefore cannot reduce resazurin, resulting in a minimal fluorescent signal.[3] The amount of fluorescent resorufin produced is directly proportional to the number of viable cells in the sample.[1][2]

The excitation and emission wavelengths of the resulting resorufin are approximately 560 nm and 590 nm, respectively.[4][5] The assay can be quantified using a fluorescence microplate reader or visualized with a fluorescence microscope. Due to its higher sensitivity, fluorescence detection is generally preferred over absorbance-based measurements.[3][6]

Quantitative Data and Performance Characteristics

The this compound (resazurin) assay is known for its sensitivity and broad dynamic range. Below is a summary of its performance characteristics compared to other common cell viability assays.

| Parameter | This compound (Resazurin) Assay | MTT Assay | XTT Assay | WST-1 Assay | Luminescent ATP Assay |

| Detection Method | Fluorescence or Absorbance | Absorbance | Absorbance | Absorbance | Luminescence |

| Sensitivity | High (as few as 80-100 cells)[2][3] | Moderate | High | Highest (among tetrazolium salts) | Very High |

| Procedure | Homogeneous (add-incubate-read) | Requires solubilization step | Homogeneous | Homogeneous | Homogeneous (requires cell lysis) |

| Toxicity | Generally non-toxic, allows kinetic monitoring[2] | Endpoint assay, toxic | Endpoint assay | Endpoint assay | Endpoint assay, lytic |

| Excitation (nm) | ~530-570[1][3] | N/A | N/A | N/A | N/A |

| Emission (nm) | ~580-620[1][3] | N/A | N/A | N/A | N/A |

| Absorbance (nm) | 570 (Resorufin), 600 (Resazurin)[1] | ~570 | ~450 | ~440 | N/A |

Experimental Protocols

High-Throughput Screening (96-well or 384-well plates)

This protocol is designed for determining cell viability in a high-throughput format.

Materials:

-

Cells in culture

-

96-well or 384-well clear-bottom, black-walled tissue culture plates

-

This compound (Resazurin) solution

-

Culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an optimal density (typically 5,000-20,000 cells/well in 100 µL of culture medium). Include wells with medium only for background control. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Compound Treatment: Add test compounds at various concentrations to the appropriate wells. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for the desired exposure period.

-

Reagent Addition: Equilibrate the this compound solution to room temperature. Add 10 µL of the this compound solution to each well (for a final volume of 110 µL).[2] Mix gently by tapping the plate.

-

Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light.[7] The optimal incubation time may vary depending on the cell type and density.

-

Measurement: Measure the fluorescence intensity using a microplate reader with excitation between 530-570 nm and emission between 580-620 nm.[2]

-

Data Analysis: Subtract the average fluorescence of the background control wells from all other wells. Plot the fluorescence intensity against the compound concentration to determine cytotoxicity or cell viability.

Fluorescence Microscopy

This protocol is for the qualitative assessment of cell viability by visualizing stained cells.

Materials:

-

Cells cultured on chamber slides or coverslips

-

This compound solution

-

Culture medium or a suitable buffer (e.g., PBS)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Preparation: Culture cells on chamber slides to the desired confluency.

-

Staining Solution Preparation: Prepare a 10 µM this compound solution by diluting a stock solution (e.g., 1 mM in DMSO) with culture medium or buffer.[4]

-

Staining: Remove the culture medium from the cells and wash once with fresh medium or PBS. Add the 10 µM this compound solution to the cells.

-

Incubation: Incubate at 37°C for 30 minutes to 1 hour.[4]

-

Washing: Remove the staining solution and wash the cells twice with PBS or an appropriate buffer.[4]

-

Observation: Observe the cells under a fluorescence microscope using filters for fluorescein or rhodamine.[4] Viable cells will exhibit pink/red fluorescence.

Potential Interferences and Troubleshooting

While the this compound assay is robust, certain factors can interfere with its performance.

| Issue | Potential Cause | Recommendation |

| High Background Fluorescence | Contaminated reagents or medium. Autofluorescence of test compounds. | Use fresh, high-quality reagents. Run a parallel assay with test compounds in cell-free medium to check for autofluorescence.[8] |

| Low Signal | Insufficient incubation time. Low cell number or metabolic activity. | Optimize incubation time for your specific cell line. Increase the number of cells seeded. |

| Signal Saturation | Incubation time is too long. Cell density is too high. | Reduce the incubation time.[9] Decrease the initial cell seeding density. |

| Compound Interference | Test compounds may directly reduce resazurin or inhibit cellular reductases. | Test compounds in a cell-free system with a reducing agent (e.g., dithiothreitol) to check for direct reduction. Use an orthogonal viability assay to confirm results.[8] |

| pH Sensitivity | The absorbance and fluorescence of resorufin can be pH-dependent. | Ensure that the culture medium is properly buffered and that the pH is stable throughout the experiment. |

Conclusion

The this compound cell viability assay is a powerful tool for researchers in various fields. Its high sensitivity, straightforward protocol, and amenability to high-throughput screening make it a valuable method for assessing cell health, cytotoxicity, and the effects of chemical compounds on cell populations. By understanding the core principles, following optimized protocols, and being aware of potential interferences, researchers can generate reliable and reproducible data to advance their scientific discoveries.

References

- 1. labbox.es [labbox.es]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. tribioscience.com [tribioscience.com]

- 4. Live Cell Staining -Cellstain- this compound solution Dojindo [dojindo.com]

- 5. abnova.com [abnova.com]

- 6. mesgenbio.com [mesgenbio.com]

- 7. benchchem.com [benchchem.com]

- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Comparative study of resazurin reduction and MTT assays for cytocompatibility evaluation of nanofibrous materials - Analytical Methods (RSC Publishing) [pubs.rsc.org]

CytoRed Assay: An In-depth Technical Guide to Measuring Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the CytoRed assay, a widely utilized method for assessing cell viability and cytotoxicity. Rooted in the well-established resazurin-based methodology, the this compound assay offers a sensitive, reliable, and straightforward approach for evaluating the effects of various compounds on cellular health. This document details the core principles, experimental protocols, data analysis, and visualization of the underlying mechanisms and workflows.

Core Principles and Mechanism of Action

The this compound assay is a fluorometric/colorimetric method that quantifies the metabolic capacity of living cells.[1] The fundamental principle lies in the reduction of the primary component, resazurin, by metabolically active cells. Resazurin is a blue, non-fluorescent, and cell-permeable dye.[2][3] Within viable cells, mitochondrial and cytoplasmic dehydrogenases and other reductases reduce resazurin into the highly fluorescent pink compound, resorufin.[3][4][5] This conversion is proportional to the number of viable, metabolically active cells.[3][6] Consequently, a decrease in the fluorescent signal indicates a reduction in cell viability or an increase in cytotoxicity. The amount of resorufin produced can be quantified using a microplate fluorometer or spectrophotometer.[2][3]

The key advantages of the this compound (resazurin-based) assay include its high sensitivity, simple "add-incubate-read" format, and non-toxic nature, which allows for kinetic monitoring of cell health over time.[3]

Below is a diagram illustrating the mechanism of the this compound assay within a viable cell.

Caption: Mechanism of this compound (Resazurin) reduction in viable cells.

Experimental Protocols

The following sections provide detailed methodologies for performing a cytotoxicity assay using this compound. The protocol is adaptable for various cell types and experimental designs, including adherent and suspension cells in 96-well or 384-well plates.[3][7]

Reagent Preparation

Proper preparation of the this compound solution is critical for accurate and reproducible results.

Table 1: Reagent Preparation

| Step | Instruction | Notes |

| 1. Stock Solution | Dissolve the lyophilized this compound (resazurin) powder in sterile DMSO to create a concentrated stock solution (e.g., 1 mM).[8] | Store the stock solution protected from light at -20°C.[2][8] |

| 2. Working Solution | On the day of the assay, dilute the stock solution in sterile phosphate-buffered saline (PBS) or cell culture medium to the desired working concentration (e.g., 10-100 µM).[8] | The optimal concentration may vary depending on the cell type and density. It is recommended to pre-warm the working solution to 37°C before adding it to the cells.[8] |

Standard Cytotoxicity Assay Protocol

This protocol outlines the key steps for assessing the cytotoxic effects of test compounds on cultured cells.

Table 2: Experimental Protocol for Cytotoxicity Assay

| Step | Procedure | Details and Recommendations |

| 1. Cell Seeding | Seed cells in a 96-well plate at a predetermined optimal density in a final volume of 100 µL per well.[2][3] | The optimal seeding density depends on the cell type's growth rate and the duration of the experiment. Include wells with medium only for a background control.[3] |

| 2. Cell Culture | Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.[7] | |

| 3. Compound Treatment | Add various concentrations of the test compound(s) to the appropriate wells. Include vehicle-only control wells. | The final volume of the added compound should be minimal to avoid significant changes in the total well volume. |

| 4. Incubation with Compound | Incubate the plate for a duration appropriate for the specific experimental goals (e.g., 24, 48, or 72 hours). | The incubation time is dependent on the mechanism of action of the test compound. |

| 5. Addition of this compound | Add 10-20 µL of the this compound working solution to each well, including the background control wells.[2][9] | Mix gently by tapping the plate or using an orbital shaker. |

| 6. Incubation with this compound | Incubate the plate for 1 to 4 hours at 37°C, protected from light.[2][9] | The optimal incubation time can be determined empirically and depends on the metabolic rate of the cells.[9] |

| 7. Data Acquisition | Measure the fluorescence intensity using a microplate reader. | The excitation and emission wavelengths for resorufin are typically around 560 nm and 590 nm, respectively.[2][8] Absorbance can also be measured at 570 nm.[1] |

Below is a workflow diagram illustrating the experimental procedure.

References

- 1. Resazurin Assay Kit (Cell Viability) (ab129732) | Abcam [abcam.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. iris.inrim.it [iris.inrim.it]

- 5. researchgate.net [researchgate.net]

- 6. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bmglabtech.com [bmglabtech.com]

- 8. Live Cell Staining -Cellstain- this compound solution Dojindo [dojindo.com]

- 9. benchchem.com [benchchem.com]

CytoRed: A Technical Guide for Live-Cell Staining and its Relationship to ROS Detection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of cellular imaging, precise and reliable fluorescent probes are indispensable tools. This guide provides a comprehensive overview of CytoRed, a fluorescent probe primarily utilized for the staining of viable cells. While often associated with cellular health, its fluorescent product, resorufin, is a well-known fluorophore that also plays a role in certain assays for the detection of Reactive Oxygen Species (ROS). This document aims to clarify the primary application of this compound, detail its mechanism of action, and contextualize its relationship with the broader field of ROS detection to prevent common misconceptions. We will delve into its properties, provide detailed experimental protocols for its intended use, and offer an overview of established probes for ROS detection.

Core Principles of this compound: A Probe for Cell Viability

This compound is a cell-permeant compound that, in its native state, is non-fluorescent. Its utility as a live-cell stain is predicated on the enzymatic activity present only in viable cells. Specifically, intracellular esterases cleave the molecule, converting it into the highly fluorescent compound, resorufin.[1][2] This conversion serves as a hallmark of cellular viability, as compromised or dead cells with inactive esterases cannot facilitate this transformation and thus remain non-fluorescent. The accumulation of red fluorescent resorufin within healthy cells allows for their clear visualization and quantification.[1]

Mechanism of Action: From this compound to Resorufin

The operational mechanism of this compound is a straightforward two-step process that occurs within living cells:

-

Cellular Uptake: Being cell-permeable, this compound passively diffuses across the plasma membrane into the cytoplasm of both live and dead cells.

-

Enzymatic Conversion: In viable cells, ubiquitous intracellular esterases recognize and hydrolyze the non-fluorescent this compound molecule. This enzymatic cleavage yields the fluorescent product, resorufin, which is then retained within the cell.

References

Initial Studies in Cell Tracking Using CytoRed: A Technical Guide

Disclaimer: Initial literature searches did not yield a specific commercial product named "CytoRed." This guide, therefore, uses "this compound" as a representative name for a class of far-red, amine-reactive fluorescent dyes used for cell tracking. The data and protocols presented are synthesized from initial studies and publicly available information on comparable dyes, such as CellTracker™ Deep Red and CellTrace™ Far Red, to provide a comprehensive resource for researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the foundational principles and methodologies for utilizing this compound, a representative far-red fluorescent dye, for cell tracking and proliferation analysis. It covers the core aspects of experimental design, from cell labeling to data interpretation, and includes detailed protocols and visual aids to facilitate reproducible research.

Core Principles of this compound for Cell Tracking

This compound is a cell-permeant dye designed for long-term cell tracking. Its mechanism relies on an amine-reactive succinimidyl ester group that covalently binds to intracellular proteins.[1][2] Once inside the cell, the dye is modified to become cell-impermeant and is well-retained.[1] This stable labeling allows for the tracking of cells through multiple generations, as the dye is distributed equally between daughter cells upon division.[3][4] The intense fluorescence in the far-red spectrum makes it ideal for multiplexing with other common fluorophores like GFP and FITC with minimal spectral overlap.[5]

Quantitative Data Summary

The following tables summarize the key characteristics of this compound based on initial studies and data from comparable far-red cell tracking dyes.

Table 1: Spectral and Performance Characteristics of this compound

| Parameter | Value | Source(s) |

| Excitation Maximum | ~630 nm | [6][7] |

| Emission Maximum | ~650-661 nm | [6][8][9] |

| Recommended Working Concentration | 250 nM - 10 µM | [1][10][11] |

| Signal Retention | At least 72 hours | [5][6] |

| Fixability | Yes, with aldehyde-based fixatives | [11] |

| Common Laser Line | 633 nm or 635 nm | [12] |

Table 2: Cytotoxicity and Proliferation Data for this compound

| Cell Line/Type | Concentration | Incubation Time | Result | Source(s) |

| Jurkat Cells | 1 µM | 6 days | Minimal effect on cell viability | [13] |

| A549 Cells | 0.316 - 3.16 µM | 72 hours | Low cellular toxicity, no interference with proliferation | [5] |

| T-lymphocytes | Not specified | 5 days | Enables visualization of up to 8 generations | [5] |

| General | Optimal working concentrations | > 3 days | Low cytotoxicity, does not affect proliferative ability | [5][8] |

Key Experimental Protocols

This section provides detailed methodologies for essential experiments involving this compound.

This protocol is adaptable for both suspension and adherent cells.

Materials:

-

This compound dye

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), protein-free

-

Complete cell culture medium

-

Cells of interest

Procedure:

-

Prepare Stock Solution: Dissolve the lyophilized this compound in high-quality anhydrous DMSO to a final concentration of 1-10 mM.[10][14] Mix well and store in aliquots at -20°C, protected from light.[14]

-

Prepare Working Solution: Immediately before use, dilute the stock solution in pre-warmed (37°C) serum-free medium or PBS to the desired final working concentration (typically 0.5-10 µM).[10][14] The optimal concentration should be determined empirically for each cell type and application.[1]

-

Cell Preparation:

-

Suspension Cells: Harvest cells by centrifugation (e.g., 5 minutes at 300 x g) and resuspend the cell pellet in the pre-warmed this compound working solution.[10][15]

-

Adherent Cells: Grow cells on a culture plate or coverslip. Remove the culture medium and gently add the pre-warmed this compound working solution.[6][10]

-

-

Staining: Incubate the cells with the this compound working solution for 15-45 minutes at 37°C, protected from light.[6][10]

-

Quenching and Washing:

-

Final Resuspension: Pellet the cells by centrifugation, remove the supernatant, and resuspend in fresh, pre-warmed complete culture medium for subsequent experiments.[11][15]

This assay measures cell viability by assessing the metabolic activity of cells after labeling with this compound.

Materials:

-

This compound-labeled and unlabeled control cells

-

96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

-

Cell Seeding: Seed this compound-labeled and unlabeled control cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Include wells with medium only as a blank control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) under normal cell culture conditions.

-

Add MTT Reagent: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank control from all readings. Cell viability can be expressed as a percentage relative to the unlabeled control cells.

This protocol describes how to monitor cell division using flow cytometry based on the dilution of this compound fluorescence.

Materials:

-

This compound-labeled cells

-

Stimulating agent (if applicable)

-

Flow cytometer with a 633/635 nm laser

-

A viability dye (e.g., 7-AAD or DAPI) to exclude dead cells

Procedure:

-

Prepare Cell Samples: Label cells with this compound as described in Protocol 3.1. Prepare the following samples:

-

Unstained, unstimulated cells (autofluorescence control).

-

Stained, unstimulated cells (Generation 0 control).[15]

-

Stained, stimulated cells (experimental sample).

-

-

Cell Culture: Culture the cells for the desired duration to allow for proliferation. For T-cells, division typically occurs every 18-20 hours upon stimulation.[15]

-

Harvest and Stain: Harvest the cells and, if desired, perform surface or intracellular staining for other markers. Add a viability dye according to the manufacturer's protocol to gate on live cells.[15]

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer using a 633/635 nm laser for excitation and a bandpass filter appropriate for this compound's emission (e.g., 660/20 nm).[15]

-

Collect a sufficient number of events for robust statistical analysis.

-

-

Data Interpretation:

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 3. BTB# 13: Dye dilution method for understanding cell proliferation [varuncnmicro.blogspot.com]

- 4. pr.ibs.re.kr [pr.ibs.re.kr]

- 5. web-api.polscientific.com [web-api.polscientific.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. app.fluorofinder.com [app.fluorofinder.com]

- 8. Invitrogen™ CellTrace™ Far Red Cell Proliferation Kit, for flow cytometry | Fisher Scientific [fishersci.ca]

- 9. selectscience.net [selectscience.net]

- 10. ulab360.com [ulab360.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. CellTrace™ Far Red Cell Proliferation Kit, for flow cytometry, 20 assays - FAQs [thermofisher.com]

- 13. A Guide to Studying Cell Proliferation by Generational Tracing | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. apexbt.com [apexbt.com]

- 15. CellTrace Far Red Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 16. Proliferation [fcsexpressdownloads.s3.amazonaws.com]

Methodological & Application

CytoRed Staining Protocol for Adherent Cells: A Detailed Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

CytoRed is a reliable and straightforward assay for assessing cell viability in adherent cell cultures. This application note provides a comprehensive protocol for using this compound, along with insights into data interpretation, troubleshooting, and its application in conjunction with other cellular analysis techniques. The assay's principle is based on the reduction of the cell-permeable, non-fluorescent dye, resazurin, to the highly fluorescent resorufin by metabolically active cells. The intensity of the resorufin fluorescence is directly proportional to the number of viable cells.

The conversion of resazurin to resorufin is a key indicator of cellular health, as it relies on the activity of mitochondrial and cytoplasmic dehydrogenases and reductases. A decrease in metabolic activity, often an early hallmark of apoptosis or cellular stress, leads to a reduction in resorufin fluorescence. This makes this compound a valuable tool for cytotoxicity assays, drug screening, and studies on cell proliferation.

Principle of this compound Staining

Live, metabolically active cells continuously reduce resazurin, a blue and minimally fluorescent dye, into resorufin, a vibrant red and highly fluorescent compound. This conversion is primarily carried out by NAD(P)H-dependent dehydrogenases. The resulting resorufin is released into the cell culture medium, and its fluorescence can be quantified to determine the overall metabolic activity of the cell population. Damaged or dead cells have compromised metabolic activity and are unable to reduce resazurin, thus producing a minimal fluorescent signal.

Data Presentation

The following tables provide representative data for this compound staining under different experimental conditions. Note that the absolute fluorescence values can vary depending on the cell type, instrument settings, and specific experimental setup.

Table 1: Recommended Staining Parameters for Different Adherent Cell Lines

| Cell Line | Seeding Density (cells/well in 96-well plate) | This compound Concentration (µM) | Incubation Time (hours) |

| HeLa | 5,000 - 10,000 | 10 | 1 - 4 |

| MCF-7 | 8,000 - 15,000 | 10 | 2 - 6 |

| A549 | 7,000 - 12,000 | 10 | 1 - 4 |

| Balb/c 3T3 | 4,000 - 8,000 | 10 | 2 - 5 |

Table 2: Example of this compound Fluorescence in Response to an Apoptosis-Inducing Agent

| Cell Line | Treatment (24 hours) | Average Fluorescence Intensity (Arbitrary Units) | % Viability (Normalized to Control) |

| HeLa | Vehicle Control (DMSO) | 45,000 | 100% |

| HeLa | Staurosporine (1 µM) | 15,000 | 33% |

| MCF-7 | Vehicle Control (DMSO) | 38,000 | 100% |

| MCF-7 | Staurosporine (1 µM) | 12,000 | 32% |

Experimental Protocols

Protocol 1: Standard this compound Staining for Adherent Cells

This protocol is suitable for determining cell viability in a monolayer culture.

Materials:

-

Adherent cells cultured in a multi-well plate

-

This compound reagent (typically supplied as a stock solution)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microplate reader (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

-

Cell Seeding: Seed adherent cells in a 96-well plate at a density appropriate for your cell line and allow them to attach and grow overnight.

-

Treatment (Optional): If assessing the effect of a compound, remove the culture medium and add fresh medium containing the test compound at various concentrations. Incubate for the desired period.

-

Preparation of Staining Solution: Prepare a working solution of this compound in complete cell culture medium. A final concentration of 10 µM is a good starting point, but this may need to be optimized.

-

Staining: Remove the medium from the wells and wash once with PBS. Add the this compound staining solution to each well.

-

Incubation: Incubate the plate at 37°C for 1-4 hours, protected from light. The optimal incubation time should be determined empirically for each cell type and density.

-

Measurement: Measure the fluorescence intensity using a microplate reader with excitation at approximately 560 nm and emission at approximately 590 nm.

Protocol 2: Multiplexing this compound with Immunofluorescence Staining of the Cytoskeleton

This protocol allows for the simultaneous assessment of cell viability and visualization of cytoskeletal components, such as F-actin.

Materials:

-

Adherent cells cultured on glass coverslips

-

This compound reagent

-

Complete cell culture medium

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 488)

-

DAPI or Hoechst for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Culture adherent cells on sterile glass coverslips in a multi-well plate. Treat with compounds of interest if required.

-

This compound Staining: Incubate the cells with this compound staining solution as described in Protocol 1 (steps 3-5).

-

Fixation: After the this compound incubation, gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Actin Staining: Wash the cells three times with PBS. Incubate with a fluorescently labeled phalloidin solution (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.

-

Nuclear Staining: Wash the cells three times with PBS. Incubate with a DAPI or Hoechst solution for 5-10 minutes.

-

Mounting: Wash the coverslips three times with PBS and mount them onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets for resorufin (this compound), the phalloidin conjugate, and the nuclear stain.

Mandatory Visualizations

Caption: Experimental workflow for this compound staining of adherent cells.

Caption: Intrinsic apoptosis pathway and its effect on this compound signal.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High Background Fluorescence | Contamination of culture medium with bacteria or yeast. | Use fresh, sterile medium and practice aseptic techniques. |

| Phenol red in the medium can interfere with fluorescence. | Use phenol red-free medium for the assay. | |

| Direct reduction of this compound by components in the medium or test compounds. | Run a "no-cell" control with the medium and test compounds to check for direct reduction. | |

| Low Signal or Weak Fluorescence | Insufficient incubation time. | Optimize the incubation time for your specific cell type and density. |

| Low cell number or low metabolic activity. | Increase the cell seeding density or ensure cells are in a healthy, proliferative state. | |

| Incorrect filter settings on the plate reader. | Ensure the excitation and emission wavelengths are set correctly for resorufin (~560 nm and ~590 nm, respectively). | |

| High Well-to-Well Variability | Uneven cell seeding. | Ensure a single-cell suspension before seeding and use proper pipetting techniques to distribute cells evenly. |

| Edge effects in the multi-well plate. | Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to maintain humidity. | |

| Cell clumping. | Gently triturate the cell suspension before seeding to break up clumps. | |

| Unexpected Results with Test Compounds | Compound interferes with the assay chemistry. | Test the compound in a cell-free system to check for direct effects on this compound reduction or resorufin fluorescence. |

| Compound is cytotoxic, leading to reduced cell number and metabolism. | Correlate this compound results with other viability or apoptosis assays (e.g., Annexin V staining, caspase activity assays). |

Application Notes and Protocols for CytoRed in Suspension Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

CytoRed is a novel, high-performance fluorescent probe specifically designed for the rapid and reliable assessment of cell viability in suspension cell cultures. Its robust performance and simple workflow make it an indispensable tool for a wide range of applications, from routine cell culture monitoring to high-throughput screening in drug discovery and toxicology studies. This compound is a membrane-impermeant dye that selectively enters cells with compromised plasma membranes, a hallmark of cell death. Upon binding to intracellular nucleic acids, its fluorescence intensity increases dramatically, allowing for clear discrimination between live and dead cell populations. This document provides a comprehensive guide to using this compound for assessing cell viability in suspension cells, including detailed experimental protocols and data interpretation guidelines.

Mechanism of Action

This compound's mechanism of action is based on the principle of selective membrane permeability in non-viable cells.

-

Live Cells: In healthy, viable cells, the intact plasma membrane acts as a barrier, preventing the entry of this compound into the cytoplasm. Consequently, live cells exhibit minimal fluorescence.

-

Dead or Dying Cells: In cells undergoing necrosis or late-stage apoptosis, the integrity of the plasma membrane is compromised. This allows this compound to readily enter the cell.

-

Fluorescence Activation: Once inside the cell, this compound binds to DNA and RNA, leading to a significant enhancement of its fluorescence emission upon excitation with an appropriate light source. The intensity of the red fluorescence is directly proportional to the number of dead cells in the population.

Experimental Protocols

Staining Suspension Cells with this compound for Flow Cytometry

This protocol describes the basic procedure for staining suspension cells with this compound for analysis by flow cytometry.

Materials:

-

This compound Reagent (e.g., 1 mM stock solution in DMSO)

-

Suspension cells of interest (e.g., Jurkat, K-562, or PBMCs)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

Flow cytometry tubes (e.g., 5 mL polystyrene tubes)

-

Micropipettes and sterile tips

-

Centrifuge

-

Flow cytometer

Protocol:

-

Cell Preparation:

-

Harvest suspension cells from culture. For optimal results, cells should be in the logarithmic growth phase.

-

Count the cells using a hemocytometer or an automated cell counter to determine cell density. Ensure cell viability is >90% for baseline measurements.[1]

-

Centrifuge the cell suspension at 300-400 x g for 5 minutes at room temperature.[2]

-

Discard the supernatant and resuspend the cell pellet in 1X PBS.

-

Repeat the wash step to remove any residual media components.

-

Resuspend the cells in 1X PBS or a suitable staining buffer (e.g., PBS with 1% BSA) at a concentration of 1 x 10^6 cells/mL.[2][3]

-

-

This compound Staining:

-

Prepare a working solution of this compound. For example, dilute the 1 mM stock solution to a final working concentration of 1 µM in the cell suspension. Note: The optimal concentration of this compound may vary depending on the cell type and experimental conditions and should be determined empirically.

-

Add the this compound working solution to the cell suspension.

-

Mix gently by vortexing or flicking the tube.

-

Incubate the cells for 15-30 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Analyze the stained cells on a flow cytometer without washing.

-

Excite the this compound dye using the appropriate laser (e.g., 488 nm or 561 nm).

-

Collect the emission signal in the red channel (e.g., using a 610/20 nm bandpass filter).

-

Acquire a sufficient number of events (e.g., 10,000-50,000) for statistically significant results.

-

Use unstained cells as a negative control to set the baseline fluorescence.

-

Cytotoxicity Assay Using this compound

This protocol provides a framework for assessing the cytotoxic effects of a compound on suspension cells using this compound.

Materials:

-

In addition to the materials listed in Protocol 3.1:

-

Cytotoxic compound of interest

-

96-well culture plates (U-bottom for suspension cells)

-

Positive control (e.g., a known cytotoxic agent like staurosporine)

-

Vehicle control (e.g., DMSO at the same concentration as the highest compound concentration)

Protocol:

-

Cell Seeding:

-

Prepare a suspension of cells in complete culture medium at a density of 1 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well U-bottom plate.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Add 100 µL of the compound dilutions to the respective wells. Include wells for untreated cells, vehicle control, and a positive control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

-

This compound Staining and Analysis:

-

After the incubation period, transfer the cells from each well to individual flow cytometry tubes.

-

Centrifuge the tubes at 300-400 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellets in 1 mL of 1X PBS containing the optimal concentration of this compound.

-

Incubate for 15-30 minutes at room temperature, protected from light.

-

Analyze the samples by flow cytometry as described in Protocol 3.1.

-

Quantify the percentage of this compound-positive (dead) cells for each treatment condition.

-

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Spectral Properties of this compound

| Property | Wavelength (nm) |

| Maximum Excitation | ~560 nm |

| Maximum Emission | ~640 nm |

| Recommended Laser | 561 nm |

| Recommended Emission Filter | 640/20 BP |

Table 2: Example Data from a Cytotoxicity Assay

| Compound X Concentration (µM) | % this compound Positive Cells (Mean ± SD) |

| 0 (Untreated) | 5.2 ± 1.1 |

| 0.1 | 8.7 ± 1.5 |

| 1 | 25.4 ± 3.2 |

| 10 | 68.9 ± 5.7 |

| 100 | 95.1 ± 2.3 |

| Positive Control (Staurosporine 1 µM) | 98.5 ± 1.2 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for a this compound-based cytotoxicity assay.

Hypothetical Signaling Pathway for Cytotoxicity

Caption: A hypothetical signaling pathway leading to cell death detected by this compound.

References

Application Notes and Protocols: Optimal Concentration of CytoRed for Staining HeLa Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

CytoRed is a fluorescent dye designed for the visualization of HeLa cells in a variety of applications, including fluorescence microscopy and flow cytometry. Proper determination of the optimal working concentration is critical to ensure bright and specific staining while minimizing potential cytotoxic effects. These application notes provide a comprehensive guide to establishing the ideal this compound concentration for your specific experimental needs with HeLa cells, a widely used human cervical cancer cell line.[1][2][3] The following protocols detail procedures for optimizing staining, assessing cell viability, and preparing cells for analysis.

Data Presentation: Optimizing this compound Concentration

Successful application of this compound requires a careful titration to find the concentration that provides the best signal-to-noise ratio without impacting cell health. Below are tables summarizing hypothetical data from such an optimization experiment.

Table 1: Titration of this compound Concentration Assessed by Fluorescence Microscopy

| This compound Concentration (nM) | Mean Fluorescence Intensity (Arbitrary Units) | Qualitative Observations |

| 10 | 150 | Dim, diffuse cytoplasmic staining |

| 50 | 800 | Bright, clear cytoplasmic staining |

| 100 | 1200 | Very bright staining, some background |

| 250 | 1350 | Saturated signal, significant background |

| 500 | 1400 | Signal saturation, noticeable cell stress |

Table 2: Cytotoxicity of this compound on HeLa Cells

| This compound Concentration (nM) | Incubation Time (hours) | Cell Viability (%) |

| 0 (Control) | 24 | 98 |

| 50 | 24 | 97 |

| 100 | 24 | 95 |

| 250 | 24 | 85 |

| 500 | 24 | 60 |

Table 3: Flow Cytometry Analysis of this compound Staining

| This compound Concentration (nM) | Percentage of Positive Cells (%) | Median Fluorescence Intensity (MFI) |

| 10 | 85 | 250 |

| 50 | 99 | 1500 |

| 100 | 99 | 3200 |

| 250 | 99 | 3500 |

| 500 | 99 | 3600 |

Experimental Protocols

Protocol 1: General HeLa Cell Culture

-

Culture Medium: Prepare DMEM growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]

-

Incubation: Culture HeLa cells in a T25 or T75 flask at 37°C in a humidified atmosphere with 5% CO2.[1][4]

-

Passaging: When cells reach 80-90% confluency, wash with PBS, detach using a suitable enzyme like Trypsin-EDTA, and re-seed at a lower density in a new flask with fresh medium.[3][4]

Protocol 2: Determining Optimal this compound Concentration by Fluorescence Microscopy

-

Cell Seeding: Seed HeLa cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.

-

Preparation of Staining Solutions: Prepare a range of this compound concentrations (e.g., 10 nM, 50 nM, 100 nM, 250 nM, 500 nM) in pre-warmed complete culture medium.

-

Staining: Remove the culture medium from the cells and add the this compound staining solutions.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS or live-cell imaging solution.

-

Imaging: Add fresh, pre-warmed culture medium or imaging solution to the cells. Visualize the cells using a fluorescence microscope with appropriate filter sets for red fluorescence.

-

Analysis: Capture images and quantify the mean fluorescence intensity of the cytoplasm. Observe cell morphology for any signs of stress.

Protocol 3: Determining Optimal this compound Concentration by Flow Cytometry

-

Cell Preparation: Harvest HeLa cells that are in the logarithmic growth phase. Prepare a single-cell suspension by trypsinization.[5]

-